

# Understanding the chemical structure and properties of Alisertib Sodium

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Alisertib Sodium

# For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Alisertib sodium** (MLN8237), a selective and orally bioavailable inhibitor of Aurora A kinase. It details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental data. This document is intended to serve as a resource for professionals in the fields of oncology research and drug development.

## **Chemical Structure and Physicochemical Properties**

Alisertib is a small molecule inhibitor belonging to the benzazepine class of organic compounds.[1] The sodium salt form enhances its solubility and suitability for oral administration.[2][3]



| Property          | Value                                                                                                                  | Reference(s) |
|-------------------|------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][1]benzazepin-2-yl]amino]-2-methoxybenzoate;hydrate | [4]          |
| Synonyms          | Alisertib sodium, MLN8237<br>sodium salt, MLN-8237-004                                                                 | [4][5]       |
| CAS Number        | 1028486-06-7 (anhydrous<br>sodium salt), 1208255-63-3<br>(sodium hydrate)                                              | [4][6]       |
| Molecular Formula | C27H19CIFN4NaO4 (anhydrous)                                                                                            | [6][7]       |
| Molecular Weight  | 540.91 g/mol (anhydrous)                                                                                               | [6][7]       |
| Appearance        | Not specified in provided results.                                                                                     |              |
| Solubility        | Soluble as the sodium salt.[3]                                                                                         | [3]          |
| Protein Binding   | >97%                                                                                                                   | [3]          |

#### **Mechanism of Action**

Alisertib is a potent and selective, ATP-competitive inhibitor of Aurora A kinase (AURKA).[8] The overexpression of AURKA is common in a variety of cancers and is linked to poor prognosis.[2][9] Alisertib's primary mechanism involves binding to and inhibiting AURKA, which plays a critical role in multiple mitotic processes.[2][10]

The inhibition of AURKA by Alisertib leads to a cascade of cellular events:

- Disruption of Mitotic Spindle Assembly: Alisertib's action disrupts the proper formation and function of the mitotic spindle apparatus.[4][10]
- Chromosome Misalignment and Segregation Errors: This leads to defects in chromosome alignment at the metaphase plate and subsequent segregation errors.[10][11]



- G2/M Cell Cycle Arrest: Cells treated with Alisertib accumulate in the G2/M phase of the cell cycle.[6][11]
- Induction of Apoptosis and Mitotic Catastrophe: The mitotic defects can trigger programmed cell death (apoptosis) or a form of cell death known as mitotic catastrophe, characterized by gross nuclear defects like micronucleation and multinucleation.[10][12]



Click to download full resolution via product page

Caption: Alisertib's primary mechanism of action targeting Aurora A kinase.

# Pharmacological Properties In Vitro Activity

Alisertib demonstrates potent inhibitory activity against AURKA and significant antiproliferative effects across a wide range of cancer cell lines.



| Parameter                                | Value       | Cell Line / Assay<br>Type  | Reference(s) |
|------------------------------------------|-------------|----------------------------|--------------|
| IC <sub>50</sub> (AURKA, enzymatic)      | 1.2 nM      | Cell-free enzymatic assay  | [5][6][11]   |
| IC <sub>50</sub> (AURKB, enzymatic)      | 396.5 nM    | Cell-free enzymatic assay  | [11]         |
| Selectivity (AURKA vs<br>B)              | >200-fold   | Cellular assays            | [10][11]     |
| IC <sub>50</sub> (Cell<br>Proliferation) | 15 - 469 nM | Broad panel of cell lines  | [5][11]      |
| IC50 (HCT-116)                           | 0.04 μΜ     | Growth Inhibition<br>Assay | [13]         |
| IC50 (LS174T)                            | 0.05 μΜ     | Growth Inhibition<br>Assay | [13]         |

## **In Vivo Activity**

Preclinical studies in xenograft models have shown that Alisertib effectively inhibits tumor growth and can lead to tumor regression.



| Model                                | Dosing Regimen                                   | Outcome                                                                             | Reference(s) |
|--------------------------------------|--------------------------------------------------|-------------------------------------------------------------------------------------|--------------|
| HCT-116 Xenograft<br>(mice)          | 3, 10, 30 mg/kg, p.o.,<br>once daily for 21 days | Dose-dependent<br>Tumor Growth<br>Inhibition (TGI) of<br>43.3%, 84.2%, and<br>94.7% | [11]         |
| Multiple Myeloma<br>Xenograft (mice) | 30 mg/kg, p.o.                                   | Significant reduction<br>in tumor burden and<br>increased overall<br>survival       | [5]          |
| Lymphoma Models (mice)               | Not specified                                    | Tumor regressions                                                                   | [11]         |

#### **Pharmacokinetics**

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of Alisertib.

| Parameter                       | Value               | Population <i>l</i> Dosing                                   | Reference(s) |
|---------------------------------|---------------------|--------------------------------------------------------------|--------------|
| Bioavailability                 | Orally bioavailable | General                                                      | [2]          |
| T <sub>max</sub> (Time to Peak) | ~3 hours            | Humans, following enteric-coated tablet (ECT) administration | [14][15]     |
| t1/2 (Terminal Half-life)       | ~21 hours           | Humans, following multiple doses                             | [14][15]     |
| Accumulation Ratio              | 2.4                 | Humans, following<br>BID dosing                              | [14]         |
| Renal Clearance                 | Negligible          | Humans                                                       | [14][15]     |

# **Key Experimental Methodologies**



#### In Vitro Kinase Inhibition Assay

- Objective: To determine the IC<sub>50</sub> of Alisertib against Aurora kinases.
- Methodology: An Aurora A radioactive Flashplate enzyme assay is commonly used.[13] This
  involves incubating the kinase, a substrate (e.g., a peptide), and radiolabeled ATP with
  varying concentrations of the inhibitor. The amount of incorporated radioactivity into the
  substrate is measured to determine the extent of kinase inhibition.

### **Cell Proliferation Assay**

- Objective: To measure the antiproliferative activity of Alisertib on cancer cell lines.
- Methodology: A common method is the BrdU (Bromodeoxyuridine) incorporation assay.[3]
   Cells are cultured with various concentrations of Alisertib for a set period (e.g., 72 hours).
   BrdU, a thymidine analog, is added to the culture. The amount of BrdU incorporated into the DNA of proliferating cells is quantified, typically using an ELISA-based method, to calculate the IC<sub>50</sub> value.[3][13]

### **Cell Cycle Analysis**

- Objective: To assess the effect of Alisertib on cell cycle progression.
- Methodology: Flow cytometry is used to analyze the DNA content of cells.[16] Cells are
  treated with Alisertib for specific time points (e.g., 24 and 48 hours), then fixed,
  permeabilized, and stained with a fluorescent DNA-binding dye like propidium iodide. The
  fluorescence intensity, which is proportional to DNA content, is measured by a flow cytometer
  to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[16][17]

#### **Western Blotting**

- Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways.
- Methodology: Cells are treated with Alisertib and then lysed to extract proteins.[16][18]
   Protein concentrations are determined (e.g., using a BCA assay), and equal amounts of protein are separated by size via SDS-PAGE. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with primary



antibodies specific to the target proteins (e.g., p-Aurora A, p53, p21, Akt, mTOR) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).[18][19] A chemiluminescent substrate is added to visualize the protein bands.

#### In Vivo Xenograft Efficacy Study

- Objective: To evaluate the antitumor activity of Alisertib in a living organism.
- Methodology: Human tumor cells (e.g., HCT-116) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[11] Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. Alisertib is administered, typically by oral gavage, at various doses (e.g., 3-30 mg/kg) on a defined schedule (e.g., once daily for 21 days).[11][16] The formulation often consists of Alisertib dissolved in 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate.[11][16] Tumor volume is measured regularly with calipers, and animal weight and general health are monitored for toxicity. At the end of the study, Tumor Growth Inhibition (TGI) is calculated.[11]





Click to download full resolution via product page

Caption: A typical experimental workflow for an in vivo xenograft study.

### Signaling Pathways Modulated by Alisertib Sodium

Beyond its primary effect on AURKA and mitosis, Alisertib has been shown to modulate several other critical signaling pathways involved in cancer cell survival and proliferation.

- PI3K/Akt/mTOR Pathway: Alisertib can induce autophagy in pancreatic cancer cells, an
  effect attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway.[18] This pathway
  is a central regulator of cell growth, proliferation, and survival.
- p53 Pathway: In multiple myeloma cells, Alisertib treatment leads to the upregulation of the tumor suppressor p53 and its downstream targets, p21 and p27.[5][16] This activation contributes to cell cycle arrest and apoptosis.
- AMPK/p38 MAPK Pathway: Studies have shown that Alisertib can activate 5'-AMPdependent kinase (AMPK) while inhibiting p38 mitogen-activated protein kinase (p38 MAPK), contributing to its cancer-killing effects.[18]
- IL-17A/NF-κB and STAT3 Pathways: In the context of doxorubicin-induced hepatotoxicity,
  Alisertib was found to suppress IL-17A, which in turn inhibited the activation of NF-κB and
  STAT3, key regulators of inflammation and cell survival.[20]





Click to download full resolution via product page

Caption: Downstream signaling pathways modulated by Alisertib.

#### Conclusion

Alisertib sodium is a well-characterized, potent, and selective inhibitor of Aurora A kinase with significant preclinical activity across a range of hematologic and solid tumors. Its mechanism of action is centered on the disruption of mitosis, leading to cell cycle arrest and apoptosis. The compound exhibits favorable pharmacokinetic properties for oral administration. Further research and clinical trials are ongoing to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anticancer agents. This guide provides a foundational understanding of Alisertib's chemical and biological properties to support continued research and development efforts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alisertib Sodium | C27H21CIFN4NaO5 | CID 56843791 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. alisertib sodium anhydrous | C27H19ClFN4NaO4 | CID 66819785 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Alisertib Wikipedia [en.wikipedia.org]

#### Foundational & Exploratory





- 9. An update on the pharmacokinetics and pharmacodynamics of alisertib, a selective Aurora kinase A inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Investigational Aurora A kinase inhibitor alisertib (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: Phase 1 dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigational Aurora A kinase inhibitor alisertib (MLN8237) as an enteric-coated tablet formulation in non-hematologic malignancies: phase 1 dose-escalation study PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-tomesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The AURKA-Selective Inhibitor Alisertib Attenuates Doxorubicin-Induced Hepatotoxicity in Mice via Modulation of IL-17A/NF-κB and STAT3 Signaling Pathways [mdpi.com]
- To cite this document: BenchChem. [Understanding the chemical structure and properties of Alisertib Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605311#understanding-the-chemical-structure-and-properties-of-alisertib-sodium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com